molecular formula C20H14ClFN6O2 B2652399 3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921856-01-1

3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

Cat. No. B2652399
CAS RN: 921856-01-1
M. Wt: 424.82
InChI Key: IGYIOOVKVZXYMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring system with a triazole ring fused to it. The chlorophenyl and fluorobenzyl groups would be attached to different positions on this ring system, and a methyl group would be attached to one of the nitrogen atoms in the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the chlorophenyl and fluorobenzyl groups, as well as the electron-donating nature of the methyl group. It could potentially undergo a variety of reactions, including nucleophilic substitution reactions at the chlorophenyl and fluorobenzyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenyl and fluorobenzyl groups could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Compounds with structures similar to the specified chemical, particularly those within the 1,2,4-triazolo[4,3-a]pyrazine and triazolo[4,5-d]pyrimidine families, have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential of such compounds in the treatment of seizures and their role as bioisosteres of the purine ring, contributing to the development of new anticonvulsant drugs with reduced side effects (Kelley et al., 1995; Kelley et al., 1995).

Antimicrobial Activity

The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has shown promise in antimicrobial applications. These compounds have been tested for their efficacy against various microorganisms, contributing valuable insights into the development of new antimicrobial agents (El-Agrody et al., 2001).

Molecular Interaction Analysis

Research on derivatives of triazole compounds, including studies on their synthesis, characterization, and molecular interactions, provides fundamental insights into their potential applications in material science and biochemistry. Such studies delve into the nature of intermolecular interactions and their implications for the compound's properties and applications (Ahmed et al., 2020).

Anticancer Activity

Compounds within the triazolo and pyrimidine chemical families have been explored for their anticancer properties. The synthesis of these compounds and evaluation of their antiproliferative effects against various cancer cell lines contribute to the ongoing search for more effective and safer cancer treatments (Sucharitha et al., 2021).

Anti-Inflammatory and Analgesic Agents

The development of novel 1,2,4-triazole derivatives with potential anti-inflammatory and analgesic activities highlights the therapeutic applications of compounds related to the specified chemical. These studies are crucial for the discovery of new treatments for inflammation and pain (Farag et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, potential biological activity, and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies to elucidate its synthesis, reactivity, and potential biological activity. It could also be interesting to explore the effects of modifying the chlorophenyl, fluorobenzyl, and methyl groups, to see how these changes influence the compound’s properties .

properties

IUPAC Name

8-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-12-4-2-3-5-14(12)22)19-25-24-16(28(18)19)11-6-8-13(21)9-7-11/h2-9H,10H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYIOOVKVZXYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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